Methyl 3-amino-5-iodo-2-methylbenzoate
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Overview
Description
Methyl 3-amino-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid and features an amino group at the 3-position, an iodine atom at the 5-position, and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-iodo-2-methylbenzoate typically involves multi-step reactions. One common method starts with the iodination of methyl 3-amino-2-methylbenzoate using N-iodosuccinimide (NIS) in acetonitrile (ACN) at room temperature. The reaction mixture is stirred for an hour, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce biaryl compounds.
Scientific Research Applications
Methyl 3-amino-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-iodo-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 3-amino-2-methylbenzoate
- Methyl 2-amino-5-iodo-3-methylbenzoate
Uniqueness
Methyl 3-amino-5-iodo-2-methylbenzoate is unique due to the presence of both an amino group and an iodine atom on the benzoate ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
methyl 3-amino-5-iodo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGFTRZOOIYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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